molecular formula C21H25ClN2O2 B14985935 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B14985935
M. Wt: 372.9 g/mol
InChI Key: OCQKNFRKSZKYEO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine.

    Acylation: The intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide
  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride

Uniqueness

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H25ClN2O2/c22-18-11-9-17(10-12-18)20(24-13-5-2-6-14-24)15-23-21(25)16-26-19-7-3-1-4-8-19/h1,3-4,7-12,20H,2,5-6,13-16H2,(H,23,25)

InChI Key

OCQKNFRKSZKYEO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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